molecular formula C17H17IO B1324031 4-Tert-butyl-3'-iodobenzophenone CAS No. 951889-79-5

4-Tert-butyl-3'-iodobenzophenone

Cat. No.: B1324031
CAS No.: 951889-79-5
M. Wt: 364.22 g/mol
InChI Key: YMVKIUVAWUIGLD-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’-iodobenzophenone is an organic compound with the molecular formula C17H17IO. It is a derivative of benzophenone, where the phenyl rings are substituted with tert-butyl and iodine groups. This compound is of interest in organic synthesis and various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3’-iodobenzophenone typically involves the iodination of 4-tert-butylbenzophenone. One common method is the Sandmeyer reaction, where the diazonium salt of 4-tert-butylbenzophenone is treated with potassium iodide to introduce the iodine atom at the meta position.

Industrial Production Methods

Industrial production of 4-Tert-butyl-3’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and reagents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3’-iodobenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Major Products Formed

    Substitution: Products with different substituents replacing the iodine atom.

    Coupling: Biaryl compounds with extended conjugation.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

4-Tert-butyl-3’-iodobenzophenone is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’-iodobenzophenone depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl groups.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylbenzophenone: Lacks the iodine substituent, making it less reactive in certain reactions.

    3-Iodobenzophenone: Lacks the tert-butyl group, affecting its steric and electronic properties.

    4-Tert-butyl-3’-bromobenzophenone: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVKIUVAWUIGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901217380
Record name [4-(1,1-Dimethylethyl)phenyl](3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951889-79-5
Record name [4-(1,1-Dimethylethyl)phenyl](3-iodophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](3-iodophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901217380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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